molecular formula C14H19N3O2 B7062330 N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7062330
M. Wt: 261.32 g/mol
InChI Key: PTBZQQWLYDIJOZ-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is an organic compound that features a pyrazole ring substituted with a carboxamide group, a methyl group, and a furan ring

Properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)17-8-7-13(15-17)14(18)16(4)9-12-6-5-11(3)19-12/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBZQQWLYDIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=NN(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using 5-methylfuran and an appropriate alkylating agent.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The methyl groups on the furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(5-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

    N-methyl-N-[(5-methylthiophene-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its pyrrole and thiophene analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

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